3,4-Diethoxybenzothioamide

Description

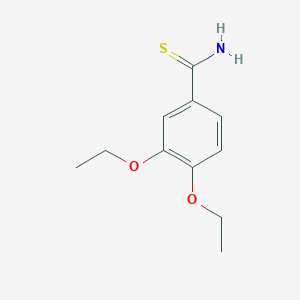

Structure

3D Structure

Properties

IUPAC Name |

3,4-diethoxybenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-3-13-9-6-5-8(11(12)15)7-10(9)14-4-2/h5-7H,3-4H2,1-2H3,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDWRZYGBRUZLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=S)N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428911 | |

| Record name | 3,4-diethoxythiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60759-00-4 | |

| Record name | 3,4-diethoxythiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3,4-Diethoxybenzothioamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3,4-Diethoxybenzothioamide, a sulfur-containing organic compound of interest in medicinal chemistry and organic synthesis. This document delves into its structural features, spectroscopic profile, and key synthetic methodologies. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the manipulation and application of this versatile thioamide.

Introduction

Thioamides are a class of organic compounds that serve as important structural motifs in a variety of biologically active molecules and are valuable intermediates in organic synthesis. The replacement of the carbonyl oxygen in an amide with a sulfur atom imparts unique chemical and physical properties, influencing factors such as bond lengths, rotational barriers, and reactivity. This compound (CAS No. 60759-00-4) is a derivative of benzothioamide featuring two ethoxy groups on the benzene ring. These substituents can modulate the electronic properties of the aromatic system and the thioamide functional group, making it an interesting candidate for further chemical exploration and as a building block in the synthesis of more complex molecules. This guide will provide a detailed examination of its chemical characteristics.

Chemical and Physical Properties

A thorough understanding of the fundamental chemical and physical properties of this compound is essential for its effective use in research and synthesis.

Chemical Structure

The structure of this compound consists of a benzene ring substituted with a thioamide group (-CSNH₂) at position 1, and two ethoxy groups (-OCH₂CH₃) at positions 3 and 4.

Figure 1: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 60759-00-4 | [1] |

| Molecular Formula | C₁₁H₁₅NOS₂ | Inferred from structure |

| Molecular Weight | 225.31 g/mol | Inferred from structure |

| Appearance | Not available | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethoxy groups, and the thioamide protons. The aromatic protons will likely appear as multiplets in the aromatic region (δ 7-8 ppm). The ethoxy groups will exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (OCH₂), likely in the regions of δ 1.3-1.5 ppm and δ 4.0-4.2 ppm, respectively. The thioamide protons (-NH₂) are expected to appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The thioamide carbon (C=S) is expected to have a characteristic downfield shift, typically in the range of δ 190-210 ppm. The aromatic carbons will appear in the δ 110-160 ppm region, with the carbons attached to the ethoxy groups showing shifts influenced by the oxygen atoms. The carbons of the ethoxy groups will be found in the upfield region of the spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

-

N-H stretching vibrations for the primary thioamide group in the range of 3100-3400 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic (ethoxy) groups around 2850-3100 cm⁻¹.

-

The C=S stretching vibration, which is typically found in the region of 1020-1250 cm⁻¹, although it can be weak and coupled with other vibrations.

-

C-N stretching vibrations around 1400-1600 cm⁻¹.

-

C-O stretching vibrations for the ethoxy groups in the range of 1000-1300 cm⁻¹.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (225.31 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy groups and cleavage of the thioamide moiety.

Synthesis of this compound

Several synthetic routes can be envisioned for the preparation of this compound. The two most common approaches involve the thionation of the corresponding amide and a direct synthesis via a Friedel-Crafts type reaction.

Thionation of 3,4-Diethoxybenzamide

A widely used method for the synthesis of thioamides is the thionation of the corresponding amide using a thionating agent, most commonly Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide).[2]

Figure 2: Synthesis of this compound via thionation.

Experimental Protocol: Thionation with Lawesson's Reagent [2]

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-diethoxybenzamide (1 equivalent) in a suitable anhydrous solvent such as toluene or tetrahydrofuran (THF).

-

Addition of Lawesson's Reagent: Add Lawesson's reagent (0.5-0.6 equivalents) to the solution. The reaction is often carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting amide is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, which may involve washing with a saturated sodium bicarbonate solution to remove acidic byproducts.

-

Purification: The crude product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane), dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated. The final purification is typically achieved by column chromatography on silica gel.

Mechanism of Thionation with Lawesson's Reagent:

The mechanism involves the initial reaction of the amide carbonyl with Lawesson's reagent to form a four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to yield the thioamide and a stable phosphorus-oxygen double bond-containing byproduct.[3]

Friedel-Crafts Reaction

A more direct synthesis of this compound has been reported via a Friedel-Crafts reaction of 1,2-diethoxybenzene with potassium thiocyanate in the presence of methanesulfonic acid.[3] This method avoids the need to pre-form the corresponding amide.

Figure 3: Synthesis via Friedel-Crafts thiocyanation.

Experimental Protocol: Friedel-Crafts Synthesis [3]

-

Reaction Setup: In a suitable reaction vessel, 1,2-diethoxybenzene is treated with potassium thiocyanate in methanesulfonic acid.

-

Reaction Conditions: The reaction is typically carried out at ambient temperature.

-

Work-up and Purification: Details of the work-up and purification for this specific reaction are not extensively documented in the readily available literature but would likely involve quenching the reaction with water or a base, followed by extraction and chromatographic purification.

Chemical Reactivity

The thioamide functional group in this compound governs its reactivity. Thioamides are versatile intermediates that can undergo a variety of chemical transformations.

Reactions at the Sulfur Atom

The sulfur atom of the thioamide group is nucleophilic and can react with various electrophiles. This reactivity is a key feature that distinguishes thioamides from their amide counterparts.[4]

Reactions at the Carbon Atom

The carbon atom of the C=S bond is electrophilic and can be attacked by nucleophiles. However, due to the higher polarizability of the C=S bond compared to the C=O bond, the reactivity profile can differ.

Cyclization Reactions

Benzothioamides are valuable precursors for the synthesis of various sulfur- and nitrogen-containing heterocyclic compounds, such as thiazoles.[5][6] The thioamide moiety can participate in cyclization reactions with appropriate bifunctional reagents.

Applications and Future Perspectives

While specific applications of this compound are not widely reported, its structural features suggest potential utility in several areas of chemical research and development.

-

Medicinal Chemistry: As a key intermediate, it has been used in the synthesis of OPC-6535, a compound with potential therapeutic applications.[3] The thioamide functional group is a known bioisostere of the amide bond and can be incorporated into drug candidates to modulate their pharmacological properties.

-

Organic Synthesis: Its reactivity makes it a useful building block for the construction of more complex molecules, particularly heterocyclic systems.

-

Materials Science: Thioamide-containing compounds can exhibit interesting electronic and optical properties, suggesting potential applications in materials science.

Future research may focus on exploring the biological activities of this compound and its derivatives, as well as developing new synthetic methodologies to access a wider range of substituted benzothioamides.

Safety and Handling

According to the Safety Data Sheet (SDS), this compound is harmful if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a thioamide derivative with significant potential as a synthetic intermediate in medicinal chemistry and organic synthesis. This guide has provided an overview of its chemical and physical properties, synthetic routes, and reactivity. While a comprehensive experimental characterization is not yet publicly available, the information presented here serves as a valuable starting point for researchers interested in exploring the chemistry and applications of this compound. Further investigation into its spectroscopic properties and reactivity will undoubtedly expand its utility in the scientific community.

References

-

PubChem. (n.d.). Ethylenediaminetetraacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Use of Lawesson's Reagent in Organic Syntheses. Retrieved from [Link]

-

PubMed. (n.d.). A practical synthesis of 3,4-diethoxybenzthioamide based on Friedel-Crafts reaction with potassium thiocyanate in methanesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Visible-Light-Induced Annulation of Benzothioamides with Sulfoxonium Ylides To Construct Thiazole Derivatives. Retrieved from [Link]

-

PubMed. (2025, January 17). Visible-Light-Induced Annulation of Benzothioamides with Sulfoxonium Ylides To Construct Thiazole Derivatives. National Center for Biotechnology Information. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2022). SYNTHESIS OF THIOESTERS AND THIOAMIDES USING POTASSIUM THIOCYANATE UNDER MICROWAVE IRRADIATION. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,4-Dimethoxy-N-[2-(2-thienyl)ethyl]benzamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

springerprofessional.de. (n.d.). Chemistry of Thioamides. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,4-Dimethoxy-benzaldehyde - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of 1,2-diethoxybenzene from catechol and diethyl carbonate over KOH/AC. Retrieved from [Link]

-

MDPI. (n.d.). Green Synthesis of Thioamide Derivatives in Environmentally Benign Deep Eutectic Solvent (DES). Retrieved from [Link]

-

PubMed Central. (n.d.). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. National Center for Biotechnology Information. Retrieved from [Link]

-

HMDB. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

ChemRxiv. (n.d.). Contemporary Applications of Thioamides and Methods for their Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum (in CDCl3) of 2'-carbaldehyde-3,4-ethylenedioxythiophene (EDOT-aldehyde). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Thioamide N–C(S) Activation. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Diethoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting information for Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides. Retrieved from [Link]

-

PubMed Central. (n.d.). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2021, November 17). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Transamidation of thioamides with nucleophilic amines: thioamide N–C(S) activation by ground-state-destabilization. Retrieved from [Link]

-

Compound Interest. (n.d.). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

NIST. (n.d.). 3,4-Diethoxybenzaldehyde. National Institute of Standards and Technology. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]

-

PubChem. (n.d.). Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Ethoxy-4-methoxy-benzaldehyde - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). Ethylenediaminetetraacetic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

GM CHEMICAL. (n.d.). Oxybis(methylene))bis(3-ethyloxetane) [18934-00-4] 99.0%min. Retrieved from [Link]

-

docbrown.info. (2025, November 6). infrared spectrum of ethoxyethane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of diethyl ether image diagram. Retrieved from [Link]

-

NIST. (n.d.). 3,4-Dihydroxyphenylacetic Acid, 3TMS derivative. National Institute of Standards and Technology. Retrieved from [Link]=RI-SEC&Index=1#RI-SEC)

Sources

- 1. Benzaldehyde, 3,4-dimethoxy- [webbook.nist.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A practical synthesis of 3,4-diethoxybenzthioamide based on Friedel-Crafts reaction with potassium thiocyanate in methanesulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemistry of Thioamides | springerprofessional.de [springerprofessional.de]

- 5. 3,4-Diethoxybenzaldehyde [webbook.nist.gov]

- 6. Ethylenediamine tetraacetic acid, 2.5 kg, CAS No. 60-00-4 | Salts for Complexometry | Complexometry | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]

An In-depth Technical Guide to 3,4-Diethoxybenzothioamide: A Key Intermediate in Phosphodiesterase-4 Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thioamide Moiety in Drug Discovery

The strategic replacement of an amide's carbonyl oxygen with sulfur to form a thioamide is a powerful, albeit nuanced, tool in medicinal chemistry. This "single-atom substitution" can profoundly alter a molecule's physicochemical and pharmacological properties. Thioamides typically exhibit increased lipophilicity, altered hydrogen bonding capabilities (acting as stronger hydrogen bond donors but weaker acceptors), and a different rotational barrier around the C-N bond compared to their amide counterparts. These changes can lead to enhanced membrane permeability, novel binding interactions with biological targets, and improved pharmacokinetic profiles.

This guide focuses on a specific thioamide, 3,4-Diethoxybenzothioamide (CAS Number: 60759-00-4) , a compound of significant interest not for its intrinsic biological activity, but as a critical building block in the synthesis of advanced therapeutic agents. Its primary documented role is as a key intermediate in the synthesis of Tetomilast (also known as OPC-6535), a potent phosphodiesterase-4 (PDE4) inhibitor investigated for the treatment of inflammatory conditions such as ulcerative colitis and Crohn's disease[1]. Understanding the chemistry, synthesis, and handling of this intermediate is therefore paramount for researchers and developers working on PDE4 inhibitors and related heterocyclic scaffolds.

Chemical Identity and Physicochemical Properties

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 60759-00-4 | N/A |

| Molecular Formula | C₁₁H₁₅NO₂S | N/A |

| Molecular Weight | 225.31 g/mol | N/A |

| Appearance | Not explicitly stated in literature; likely a solid at room temperature. | N/A |

| Solubility | Not explicitly stated; expected to be soluble in organic solvents like methanol, ethanol, and chlorinated solvents. | N/A |

Synthesis of this compound: A Practical Approach

The most direct and practical synthesis of this compound is achieved through a Friedel-Crafts-type reaction. This method offers a straightforward pathway from commercially available starting materials[1].

Reaction Scheme

Caption: Synthesis of this compound.

Step-by-Step Experimental Protocol

Causality Behind Experimental Choices:

-

Methanesulfonic Acid: This strong acid serves a dual purpose. It acts as both the solvent and the catalyst for the Friedel-Crafts reaction, protonating the thiocyanate to generate the electrophilic species required for aromatic substitution. Its use at ambient temperature suggests a favorable reaction profile without the need for heating, which can often lead to side reactions and decomposition[1].

-

Potassium Thiocyanate: This stable, easy-to-handle salt is the source of the thioamide functional group.

-

1,2-Diethoxybenzene: The electron-donating nature of the two ethoxy groups activates the benzene ring towards electrophilic aromatic substitution, directing the incoming electrophile to the para position relative to one of the ethoxy groups.

Protocol:

-

To a stirred solution of methanesulfonic acid, add 1,2-diethoxybenzene at ambient temperature.

-

Slowly add potassium thiocyanate to the mixture. The addition should be portion-wise to control any potential exotherm.

-

Continue stirring the reaction mixture at ambient temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by carefully pouring the mixture into ice water. This precipitates the crude product and dilutes the strong acid.

-

The resulting precipitate is collected by filtration, washed with water to remove any remaining acid and inorganic salts, and then dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Characterization

While specific, experimentally-derived spectra for this compound are not widely available in public databases, its structure allows for the prediction of key spectroscopic features based on known data for analogous compounds.

1H NMR Spectroscopy (Predicted)

-

Aromatic Protons (3H): Three protons on the benzene ring are expected. Due to the substitution pattern, they would likely appear as a multiplet or as a combination of a singlet and two doublets in the aromatic region (δ 7.0-8.0 ppm).

-

Ethoxy Protons (4H, CH₂): Two equivalent methylene groups are expected to appear as quartets due to coupling with the methyl protons, likely in the range of δ 4.0-4.3 ppm.

-

Ethoxy Protons (6H, CH₃): Two equivalent methyl groups would appear as triplets, coupled to the methylene protons, in the upfield region of δ 1.3-1.5 ppm.

-

Thioamide Protons (2H, NH₂): The two protons on the nitrogen atom would likely appear as a broad singlet, and its chemical shift could be highly variable depending on the solvent and concentration.

13C NMR Spectroscopy (Predicted)

-

Thioamide Carbon (C=S): The most downfield signal is expected for the thioamide carbon, typically appearing in the range of δ 190-210 ppm.

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons bearing the ethoxy groups will be the most downfield in this region.

-

Ethoxy Carbons (4C): The methylene carbons (O-CH₂) are expected around δ 60-70 ppm, while the methyl carbons (-CH₃) will be the most upfield signals, typically below δ 20 ppm.

FT-IR Spectroscopy (Predicted)

-

N-H Stretching: Two bands corresponding to the symmetric and asymmetric stretching of the primary amine of the thioamide group are expected in the region of 3100-3400 cm⁻¹.

-

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will be observed around 2850-3100 cm⁻¹.

-

C=S Stretching: The characteristic thioamide C=S stretching vibration is expected in the fingerprint region, typically between 850 and 1250 cm⁻¹. This band can be weak and is often coupled with other vibrations.

-

C-N Stretching: A strong band for the C-N stretching of the thioamide is expected around 1400-1600 cm⁻¹.

-

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region will correspond to the aromatic ring.

-

C-O Stretching: Strong bands corresponding to the aryl-alkyl ether linkages will be present, likely in the 1000-1300 cm⁻¹ region.

Role in Drug Development: The Synthesis of Tetomilast (OPC-6535)

The primary importance of this compound lies in its function as a precursor to Tetomilast, a novel thiazole compound that acts as a phosphodiesterase-4 (PDE4) inhibitor. PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger involved in modulating inflammatory responses. By inhibiting PDE4, Tetomilast increases intracellular cAMP levels, which in turn suppresses the release of pro-inflammatory mediators like cytokines and superoxide from leukocytes[2]. This mechanism makes PDE4 a compelling target for inflammatory diseases.

Synthetic Pathway from this compound to Tetomilast

The synthesis of the thiazole ring of Tetomilast proceeds via a Hantzsch-type thiazole synthesis, where the thioamide acts as a key nucleophile.

Caption: General pathway to Tetomilast.

Self-Validating Protocol Logic: The Hantzsch thiazole synthesis is a robust and well-established method for forming thiazole rings. The reaction's validity stems from the predictable nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring. The choice of a specific α-haloketone (like ethyl 2-chloroacetoacetate) is critical as it dictates the substituents on the final thiazole ring of the target molecule.

Safety and Handling

According to the Safety Data Sheet (SDS), this compound is classified as harmful if swallowed, in contact with skin, or if inhaled[3].

-

Hazard Statements: H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled)[3].

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE) should be worn, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, wash affected areas thoroughly with water.

Conclusion and Future Perspectives

This compound is a valuable, non-novel intermediate whose significance is intrinsically linked to the development of the PDE4 inhibitor Tetomilast. This guide has outlined its synthesis, predicted characterization data, and its pivotal role in the construction of a therapeutically relevant thiazole derivative. For researchers in drug development, a thorough understanding of the synthesis and properties of such key intermediates is essential for process optimization, impurity profiling, and ultimately, the successful and efficient production of the final active pharmaceutical ingredient. While this compound itself may not possess significant biological activity, its structural features make it an important component in the broader landscape of medicinal chemistry and the ongoing search for novel treatments for inflammatory diseases.

References

-

A Dose-finding Study of OPC-6535 in Patients With Active Ulcerative Colitis. ClinicalTrials.gov. [Link]

-

Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules. [Link]

-

3,4-Diethoxybenzaldehyde. NIST Chemistry WebBook. [Link]

-

This compound SDS. SDS Manager. [Link]

- Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

-

Pharmacology of Thioamide Antithyroid Drugs ; Methimazole, Propylthiouracil, Carbimazole. YouTube. [Link]

-

A practical synthesis of 3,4-diethoxybenzthioamide based on Friedel-Crafts reaction with potassium thiocyanate in methanesulfonic acid. PubMed. [Link]

-

1H-NMR spectra of 3,4-DABA and 3,4-DABA.2HCl. ResearchGate. [Link]

-

Synthesis and Biological Activity of Thiazole Dithiocarbamate Derivatives. ResearchGate. [Link]

-

A randomized, placebo-controlled, phase II study of tetomilast in active ulcerative colitis. PubMed. [Link]

-

Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. [Link]

-

Unlocking the potential of the thioamide group in drug design and development. ResearchGate. [Link]

-

Preparation of an advanced intermediate for the synthesis of leustroducsins and phoslactomycins by heterocycloaddition. PubMed Central. [Link]

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Institutes of Health. [Link]

-

Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed. [Link]

-

3,4-Dimethoxy-N-[2-(2-thienyl)ethyl]benzamide - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Thioamides in medicinal chemistry and as small molecule therapeutic agents. PubMed. [Link]

-

Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents. National Institutes of Health. [Link]

-

Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD. PubMed. [Link]

-

Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. PubMed. [Link]

-

Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health. [Link]

-

Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. ACS Publications. [Link]

-

Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. [Link]

-

Green Synthesis of Thioamide Derivatives in Environmentally Benign Deep Eutectic Solvent (DES). ChemRxiv. [Link]

-

Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. PubMed. [Link]

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted). HMDB. [Link]

-

NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY. An-Najah National University. [Link]

-

1H-NMR spectrum (in CDCl3) of 2'-carbaldehyde-3,4-ethylenedioxythiophene (EDOT-aldehyde). ResearchGate. [Link]

-

Thioamide N–C(S) Activation. The Royal Society of Chemistry. [Link]

-

Supporting information for Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides. Beilstein Journals. [Link]

-

Synthesis, Characterization of Isatin Dithiocarbamate Derivatives with Expected Biological Activities. Impact Factor. [Link]

-

Design, synthesis and in vitro PDE4 inhibition activity of certain. ResearchGate. [Link]

-

Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. PubMed Central. [Link]

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. [Link]

-

Advances in the Development of Phosphodiesterase-4 Inhibitors. ACS Publications. [Link]

-

3,4-Dimethoxy-benzaldehyde - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

Biological activity of 2-hydroxythiobenzanilides and related compounds. ResearchGate. [Link]

- US4358593A - Process for preparing 3-(4-aminoethoxybenzoyl)benzo[b]thiophenes.

-

H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. [Link]

- EP2441752B1 - Method for producing 4-substituted benzothioamide derivative.

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental). HMDB. [Link]

-

Investigation of the Biological Activities and Characterization of Bioactive Constituents of Ophiorrhiza rugosa var. prostrata (D.Don) & Mondal Leaves through In Vivo, In Vitro, and In Silico Approaches. PubMed Central. [Link]

-

Versatile Procedures for the Reliable NMR Quantification of CO2 Electroreduction Products. DTU Research Database. [Link]

- EP2085431A1 - Benzothioxanthene dyes with improved application and toxicological properties.

- US11066358B1 - Compositions of essentially pure form IV of N-((R)-2,3-dihydroxypropoxy)-3,4-difluoro-2-(2-fluoro-4-iodo-phenylamino)-benzamide and uses thereof.

-

Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid. MDPI. [Link]

-

Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. National Institutes of Health. [Link]

-

Carbon-13 chemical shift assignments of derivatives of benzoic acid. Wiley Online Library. [Link]

- WO2018033484A1 - Pharmaceutical compositions of a benzothiophene compound.

-

Supporting Information for. The Royal Society of Chemistry. [Link]

-

Biological activity of dithioacids and thioamides of the benzimidazole series. ResearchGate. [Link]

-

4,4'-Dimethoxybenzophenone. NIST Chemistry WebBook. [Link]

-

FTIR and FT-Raman spectra, molecular geometry, vibrational assignments, first-order hyperpolarizability, ab initio and DFT calculations for 3,4-dimethoxybenzonitrile. PubMed. [Link]

-

13C NMR Chemical Shift. Oregon State University. [Link]

-

FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b). ResearchGate. [Link]

-

13C Direct Detected NMR for Challenging Systems. PubMed Central. [Link]

-

3,4-Dihydroxyphenylacetic Acid, 3TMS derivative. NIST Chemistry WebBook. [Link]

-

Ethyl 3,4-dihydroxybenzoate. NIST Chemistry WebBook. [Link]

-

Diethyltoluamide. NIST Chemistry WebBook. [Link]

-

Benzoic acid, 4-ethoxy-, ethyl ester. NIST Chemistry WebBook. [Link]

Sources

- 1. Investigation of the Biological Activities and Characterization of Bioactive Constituents of Ophiorrhiza rugosa var. prostrata (D.Don) & Mondal Leaves through In Vivo, In Vitro, and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. US4358593A - Process for preparing 3-(4-aminoethoxybenzoyl)benzo[b]thiophenes - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure of 3,4-Diethoxybenzothioamide

This guide provides a comprehensive technical overview of 3,4-diethoxybenzothioamide, a key intermediate in the synthesis of pharmacologically active compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, structural elucidation, and physicochemical properties of this molecule, offering field-proven insights into its handling and characterization.

Introduction: The Significance of the Thioamide Moiety

The thioamide functional group, a bioisostere of the amide bond, is of considerable interest in medicinal chemistry. The replacement of the carbonyl oxygen with a sulfur atom imparts unique physicochemical properties, including altered hydrogen bonding capabilities, increased metabolic stability, and modified electronic characteristics.[1][2] These changes can lead to enhanced biological activity and improved pharmacokinetic profiles of drug candidates.[3][4] this compound serves as a crucial building block for the synthesis of novel therapeutic agents, most notably as a key intermediate in the production of Tetomilast (OPC-6535), a phosphodiesterase-4 inhibitor investigated for the treatment of inflammatory conditions such as ulcerative colitis.[5] Understanding the intricacies of its molecular structure is paramount for its effective utilization in drug discovery and development pipelines.

Synthesis of this compound

A practical and efficient synthesis of this compound can be achieved through a one-pot reaction. The causality behind this experimental choice lies in its atom economy and operational simplicity, which are critical considerations for scaling up production in a drug development setting.

Synthetic Workflow

The synthesis involves the reaction of a commercially available starting material with a thionating agent. A common and effective method is the direct thionation of the corresponding benzamide, 3,4-diethoxybenzamide.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with in-process checks to ensure reaction completion and product purity.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,4-diethoxybenzamide (1 equivalent).

-

Solvent Addition: Add anhydrous toluene or dioxane to the flask to dissolve the starting material. The choice of an anhydrous solvent is critical to prevent the hydrolysis of the thionating agent.

-

Reagent Addition: Under a nitrogen atmosphere, add Lawesson's reagent (0.5 equivalents) or phosphorus pentasulfide (0.5 equivalents) portion-wise. A nitrogen atmosphere is maintained to prevent the ingress of moisture.

-

Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates product formation.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate. This step neutralizes any acidic byproducts.

-

Extraction: Extract the aqueous layer with ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Structural Elucidation: A Spectroscopic Approach

The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic techniques. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.[6][7][8]

Protocol for NMR Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

¹H-NMR (Proton NMR) Analysis: The ¹H-NMR spectrum provides information on the number of different types of protons and their neighboring environments.[9][10]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.5-7.7 | Multiplet | 2H | Aromatic Protons (H-2, H-6) | These protons are deshielded due to the electron-withdrawing effect of the thioamide group and the anisotropic effect of the benzene ring. |

| ~ 6.9 | Doublet | 1H | Aromatic Proton (H-5) | This proton is shielded relative to H-2 and H-6 due to the electron-donating ethoxy groups. |

| ~ 4.1 | Quartet | 4H | Methylene Protons (-OCH₂CH₃) | The quartet splitting pattern arises from coupling to the adjacent methyl protons. |

| ~ 1.4 | Triplet | 6H | Methyl Protons (-OCH₂CH₃) | The triplet splitting pattern is due to coupling with the neighboring methylene protons. |

| ~ 8.0-9.0 | Broad Singlet | 2H | Amine Protons (-NH₂) | The broadness of the signal is due to quadrupole broadening and chemical exchange. The chemical shift can vary with concentration and solvent. |

¹³C-NMR (Carbon NMR) Analysis: The ¹³C-NMR spectrum reveals the number of unique carbon environments in the molecule.[11]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 200 | C=S | The thiocarbonyl carbon is significantly deshielded and appears at a characteristic downfield shift. |

| ~ 150-155 | C-3, C-4 | These aromatic carbons are attached to the electron-donating ethoxy groups, resulting in a downfield shift. |

| ~ 125-130 | C-1 | The quaternary carbon attached to the thioamide group. |

| ~ 110-120 | C-2, C-5, C-6 | Aromatic carbons. |

| ~ 65 | -OCH₂CH₃ | The methylene carbons of the ethoxy groups. |

| ~ 15 | -OCH₂CH₃ | The methyl carbons of the ethoxy groups. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[2][12][13][14]

Protocol for IR Spectroscopy (ATR):

-

Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300-3100 | Medium, Broad | N-H Stretch | Primary Thioamide (-CSNH₂) |

| 3050-3000 | Medium | C-H Stretch | Aromatic C-H |

| 2980-2850 | Strong | C-H Stretch | Aliphatic C-H (ethoxy groups) |

| 1620-1580 | Medium | C=C Stretch | Aromatic Ring |

| 1500-1400 | Strong | N-H Bend | Primary Thioamide (-CSNH₂) |

| 1300-1000 | Strong | C-O Stretch | Aryl-Alkyl Ether |

| 850-750 | Strong | C=S Stretch | Thioamide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.[15][16][17]

Protocol for Mass Spectrometry (ESI):

-

Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

-

Infuse the solution into an Electrospray Ionization (ESI) source coupled to a mass analyzer.

-

Acquire the mass spectrum in positive ion mode.

Expected Fragmentation Pattern:

Caption: Predicted ESI-MS fragmentation of this compound.

The molecular ion peak ([M+H]⁺) is expected at m/z 226. Key fragmentation pathways would likely involve the loss of ammonia (NH₃), ethylene (C₂H₄) from the ethoxy groups, and the ethoxy radical.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety information is essential for the handling and application of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NOS | - |

| Molecular Weight | 225.31 g/mol | - |

| Appearance | Solid | - |

| CAS Number | 60759-00-4 | [15] |

| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled) | [15] |

| Precautionary Statements | P261, P280, P301+P312, P302+P352, P304+P340 | [15] |

Relevance in Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules with therapeutic potential. Its primary significance lies in its role in the synthesis of Tetomilast (OPC-6535), a phosphodiesterase-4 (PDE4) inhibitor.[5] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines. Thioamide-containing compounds have demonstrated a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[3][18] The presence of the thioamide functional group in this building block opens avenues for the exploration of novel chemical space in the quest for new and improved therapeutic agents.

Conclusion

This technical guide has provided a detailed examination of the molecular structure of this compound, from its synthesis to its comprehensive spectroscopic characterization. The methodologies and interpretations presented herein are grounded in established scientific principles and are intended to provide researchers and drug development professionals with the foundational knowledge required to effectively work with this important chemical entity. The unique properties conferred by the thioamide moiety make this compound and its derivatives promising scaffolds for future drug discovery efforts.

References

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Thioamide N–C(S) Activation. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

-

IR Absorption Table. (n.d.). UCLA. Retrieved from [Link]

-

The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021, December 2). ACD/Labs. Retrieved from [Link]

-

Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. (n.d.). PMC - NIH. Retrieved from [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021, August 6). ResearchGate. Retrieved from [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021, September 1). ResearchGate. Retrieved from [Link]

-

NMR - Interpretation. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

-

Proposed fragmentation patterns and characteristic ions of... (n.d.). ResearchGate. Retrieved from [Link]

-

6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Michigan State University. Retrieved from [Link]

-

Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea. (n.d.). PMC - NIH. Retrieved from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

-

IR Chart. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

A randomized, placebo-controlled, phase II study of tetomilast in active ulcerative colitis. (n.d.). PubMed. Retrieved from [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]

-

Thioholgamides: Thioamide-Containing Cytotoxic RiPP Natural Products. (2017, November 17). PubMed. Retrieved from [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]

-

Introduction to Thiopeptides: Biological Activity, Biosynthesis, and Strategies for Functional Reprogramming. (2020, August 20). PubMed. Retrieved from [Link]

-

Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. (n.d.). PMC - NIH. Retrieved from [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation. (2014, January 30). YouTube. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 3. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Introduction to Thiopeptides: Biological Activity, Biosynthesis, and Strategies for Functional Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A randomized, placebo-controlled, phase II study of tetomilast in active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. acdlabs.com [acdlabs.com]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. IR Absorption Table [webspectra.chem.ucla.edu]

- 13. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. m.youtube.com [m.youtube.com]

- 18. Thioholgamides: Thioamide-Containing Cytotoxic RiPP Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profiling of 3,4-Diethoxybenzothioamide: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 3,4-Diethoxybenzothioamide, a key intermediate in the synthesis of various compounds of pharmaceutical interest. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a comprehensive understanding of its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound is an aromatic thioamide derivative. The thioamide functional group is a crucial structural motif in numerous biologically active compounds and serves as a versatile synthon in organic chemistry.[1][2] Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this intermediate, ensuring the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredients. This guide will delve into the theoretical underpinnings and practical interpretation of the NMR, IR, and MS data for this compound.

Molecular Structure and Key Features

The structural formula of this compound is presented below. The molecule possesses a benzene ring substituted with two ethoxy groups at positions 3 and 4, and a thioamide group at position 1. This arrangement of functional groups gives rise to a unique spectroscopic fingerprint.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: Appropriate range to cover all proton signals (e.g., 0-12 ppm).

-

Number of scans: 16-32, depending on sample concentration.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence.

-

Spectral width: Appropriate range to cover all carbon signals (e.g., 0-220 ppm).

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethoxy groups, and the thioamide protons. The predicted chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H | ~7.5 - 7.8 | m | - |

| Aromatic H | ~6.9 | d | ~8.5 |

| -OCH₂- (ethoxy) | ~4.1 - 4.2 | q | ~7.0 |

| -OCH₂- (ethoxy) | ~4.0 - 4.1 | q | ~7.0 |

| -CH₃ (ethoxy) | ~1.4 - 1.5 | t | ~7.0 |

| -NH₂ (thioamide) | ~8.0 - 9.0 | br s | - |

Interpretation:

-

The aromatic protons are expected to appear in the downfield region (around 6.9-7.8 ppm). The substitution pattern will lead to a complex splitting pattern (multiplet, m) for some protons and a doublet (d) for the proton ortho to the thioamide group.

-

The methylene protons (-OCH₂-) of the two ethoxy groups will appear as quartets (q) due to coupling with the adjacent methyl protons. They are expected to have slightly different chemical shifts.

-

The methyl protons (-CH₃) of the ethoxy groups will resonate as triplets (t) due to coupling with the methylene protons.

-

The thioamide (-NH₂) protons are expected to be broad singlets (br s) and may exchange with deuterium in the solvent, leading to their disappearance or broadening.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum will provide information on the carbon skeleton. The predicted chemical shifts are summarized in Table 2. The thioamide carbonyl carbon is expected to be significantly downfield.[1]

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=S (thioamide) | ~200 - 210 |

| Aromatic C (quaternary) | ~150 - 155 |

| Aromatic C (quaternary) | ~148 - 152 |

| Aromatic C (quaternary) | ~125 - 130 |

| Aromatic CH | ~120 - 125 |

| Aromatic CH | ~115 - 120 |

| Aromatic CH | ~110 - 115 |

| -OCH₂- (ethoxy) | ~64 - 66 |

| -CH₃ (ethoxy) | ~14 - 16 |

Interpretation:

-

The most downfield signal will be that of the thioamide carbon (C=S), typically appearing in the 200-210 ppm region.[1]

-

The aromatic carbons will resonate between 110 and 155 ppm. The carbons attached to the oxygen atoms will be the most deshielded among the aromatic carbons.

-

The methylene (-OCH₂-) and methyl (-CH₃) carbons of the ethoxy groups will appear in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

Sample Preparation:

-

Solid sample (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet.

-

Solid sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

Instrumental Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Spectral range: Typically 4000-400 cm⁻¹.

-

Number of scans: 16-32.

IR Spectral Data (Predicted)

The key IR absorption bands expected for this compound are listed in Table 3.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H stretch (thioamide) | 3300 - 3100 | Medium |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium-Strong |

| C=C stretch (aromatic) | 1600 - 1450 | Medium-Strong |

| C=S stretch (thioamide) | 1200 - 1050 | Strong |

| C-N stretch (thioamide) | 1350 - 1280 | Medium-Strong |

| C-O stretch (ether) | 1250 - 1000 | Strong |

Interpretation:

-

The N-H stretching vibrations of the primary thioamide will appear as a medium intensity band in the 3300-3100 cm⁻¹ region.

-

The aromatic and aliphatic C-H stretching bands will be observed just above and below 3000 cm⁻¹, respectively.

-

The characteristic C=S stretching vibration, a key indicator for the thioamide group, is expected to be a strong band in the 1200-1050 cm⁻¹ region.[1]

-

Strong absorptions corresponding to the C-O stretching of the ethoxy groups will be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Mass Spectrometry

Ionization Method:

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds.

-

Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI): Preferred for less volatile or thermally labile compounds.

Instrumental Parameters:

-

Mass analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

-

Mass range: Scanned over a range that includes the expected molecular ion peak.

Mass Spectral Data (Predicted)

The predicted mass spectral data for this compound is outlined below.

Molecular Formula: C₁₁H₁₅NOS

Molecular Weight: 225.31 g/mol

Expected Molecular Ion Peak (M⁺˙): m/z = 225

Predicted Fragmentation Pattern: The molecule is expected to undergo fragmentation at several key points:

-

Loss of the thioamide group or parts of it.

-

Cleavage of the ethoxy groups, leading to the loss of ethyl (C₂H₅) or ethoxy (OC₂H₅) radicals.

-

Fragmentation of the aromatic ring.

Figure 2: Predicted major fragmentation pathways for this compound in Mass Spectrometry.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, serve as a valuable reference for researchers involved in the synthesis and characterization of this important chemical intermediate. The provided protocols for data acquisition offer a standardized approach for experimental verification. Adherence to these analytical techniques is crucial for ensuring the quality and consistency of this compound in research and development settings.

References

- (Reference to a relevant synthesis or application paper for this compound would be placed here if found in subsequent, more specific searches).

- (Reference to a general organic chemistry textbook or spectroscopy guide for fundamental principles).

-

(Reference to a publication detailing the spectroscopic properties of thioamides).[1]

- (Reference to a database or software used for spectral prediction, if applicable).

-

Eccles, K. S., Morrison, R. E., Maguire, A. R., & Lawrence, S. E. (2014). Crystal Landscape of Primary Aromatic Thioamides. Crystal Growth & Design, 14(6), 2753–2762.[3]

-

Wang, G.-R., & Huang, M. H. (2024). Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra. RSC Advances, 14(7), 4823-4829*.[4]

-

(Reference to a general NMR spectroscopy resource).[5]

- (Reference to a general IR spectroscopy resource).

- (Reference to a general mass spectrometry resource).

-

Al-Khazragie, Z. K., Al-Salami, B. K., & Al-Fartosy, A. J. M. (2022). Synthesis, Characterization, and Antioxidant, Antimicrobial and Toxic Properties of Novel Δ2-1,3,4-thiadiazoline and Δ2-1,3,4-selenadiazoline Derivatives. International Journal of Drug Delivery Technology, 12(1), 113-126*.[6]

-

(Reference to a publication with general thioamide spectral data).[7]

-

(Reference to a publication with characterization of similar compounds).[8]

-

(Reference to a general spectroscopy resource).[9]

-

(Reference to a general NMR data resource).[10]

-

(Reference to a general thioamide chemistry review).[1]

Sources

- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu 2 O rhombic dodecahedra - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA08126E [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 3,4-Diethoxybenzothioamide: A Methodological Approach

This guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 3,4-Diethoxybenzothioamide. Recognizing that this molecule is a novel chemical entity with limited public data, this document is structured not as a repository of existing information, but as a detailed methodological roadmap. It is designed for researchers, scientists, and drug development professionals to generate the critical data required for advancing a compound from discovery to development. We will delve into the causality behind experimental choices, providing self-validating protocols grounded in authoritative scientific and regulatory principles.

Foundational Physicochemical Assessment: Predicting Behavior

Before any wet lab experimentation, a thorough in-silico and theoretical assessment of this compound is paramount. This predictive step informs experimental design, saving valuable time and resources.

The structure of this compound, with its aromatic ring, thioamide group, and dual ethoxy substitutions, provides initial clues to its behavior. The thioamide group is known for its potential for hydrolysis, while the ethoxy groups and the benzene ring contribute to its lipophilicity.

Key Physicochemical Parameters to Compute:

| Parameter | Predicted Significance for this compound |

| Molecular Weight | Influences diffusion and membrane transport. |

| logP (Octanol-Water Partition Coefficient) | A primary indicator of lipophilicity. A higher logP suggests lower aqueous solubility. |

| pKa (Acid Dissociation Constant) | The thioamide group is weakly acidic/basic. Predicting the pKa is crucial for understanding how solubility will change with pH. |

| Topological Polar Surface Area (TPSA) | Helps predict membrane permeability and aqueous solubility. |

These parameters can be reliably estimated using various computational tools and serve as the basis for the General Solubility Equation (GSE), which provides a preliminary, order-of-magnitude estimate of aqueous solubility.[1]

Experimental Solubility Profiling: From Screening to Definitive Measurement

Solubility is not a single value but a property dependent on the solution's composition and the solid-state form of the compound. Therefore, a multi-faceted approach is required.

Kinetic vs. Thermodynamic Solubility

It is critical to distinguish between two key types of solubility measurements:

-

Kinetic Solubility : Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, precipitates in an aqueous buffer. This high-throughput screen is invaluable in early discovery for ranking compounds.[2]

-

Thermodynamic Solubility : Represents the true equilibrium solubility of the most stable crystalline form of the compound in a given medium. This is the "gold standard" measurement required for biopharmaceutical classification and formulation development.[2][3]

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method, though time-consuming, remains the definitive technique for determining thermodynamic solubility.[3][4]

Methodology:

-

Preparation : Add an excess amount of solid this compound to a series of vials containing the desired aqueous media (e.g., pH 1.2, pH 4.5, pH 6.8 phosphate buffer, and purified water).

-

Equilibration : Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C) for a sufficient period (24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed at the end of the experiment.[4]

-

Phase Separation : Separate the saturated solution from the excess solid. This is a critical step; centrifugation followed by careful removal of the supernatant is preferred over filtration, which can lead to compound adsorption.[5]

-

Quantification : Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting : Express solubility in mg/mL or µg/mL.

Recommended Solvents and Media

A comprehensive solubility profile should be established in a range of aqueous and organic solvents.

| Solvent/Medium | Rationale |

| Purified Water | Baseline aqueous solubility. |

| pH Buffers (e.g., 1.2, 4.5, 6.8, 7.4) | To understand the impact of ionization on solubility, crucial for predicting absorption in the GI tract. |

| Biorelevant Media (e.g., FaSSIF, FeSSIF) | Simulates fasted and fed state intestinal fluids, providing a more in-vivo relevant solubility assessment. |

| Common Organic Solvents (e.g., Ethanol, DMSO, Acetonitrile) | Important for formulation development and for preparing solutions for analytical and biological testing. |

Stability Assessment and Forced Degradation Studies

Understanding how this compound degrades is essential for determining its shelf-life, identifying potential toxic impurities, and developing a stability-indicating analytical method.[6][7] Forced degradation, or stress testing, is the cornerstone of this effort, as mandated by the International Council for Harmonisation (ICH) guideline Q1A(R2).[8][9][10]

The objective is to intentionally degrade the molecule to an extent of 5-20%.[9][11] This level of degradation is sufficient to identify likely degradation products without being so excessive that it leads to secondary or irrelevant pathways.[9]

Caption: Workflow for forced degradation studies of this compound.

Protocols for Forced Degradation

General Procedure : Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent. For solid-state studies, use the pure active pharmaceutical ingredient (API). Analyze all samples at appropriate time points against an unstressed control.

-

Acid Hydrolysis : Mix the API solution with an equal volume of 0.2N HCl to achieve a final concentration of 0.1N HCl. Heat at an elevated temperature (e.g., 60-80°C) for several hours.

-

Base Hydrolysis : Mix the API solution with an equal volume of 0.2N NaOH. Typically, this is conducted at room temperature due to the higher reactivity of many functional groups under basic conditions. The thioamide moiety is particularly susceptible to base hydrolysis.

-

Oxidative Degradation : Treat the API solution with a dilute solution of hydrogen peroxide (e.g., 3-30%). This is usually done at room temperature.[12]

-

Thermal Degradation : Expose both the solid API and a solution of the API to high temperatures (e.g., 80°C or higher, in 10°C increments above the accelerated stability condition).[8]

-

Photostability : Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from its degradation products, impurities, or excipients.[11][13] HPLC with UV-Diode Array Detection (DAD) is the most common technique.[14][15]

Caption: Logical workflow for developing a stability-indicating HPLC method.

The core principle is to challenge the method with samples generated during forced degradation. The method is deemed "stability-indicating" only if all degradation products are successfully separated from the parent peak, and the parent peak itself is shown to be spectrally pure using a DAD.

Identification of Degradation Pathways

Once the SIM is established, the next step is to identify the chemical structures of the major degradation products. This is crucial for understanding the molecule's liabilities and for safety assessment, as degradation products can be toxic.[6]

Methodology:

-

LC-MS/MS Analysis : The most powerful tool for this purpose is Liquid Chromatography coupled with tandem Mass Spectrometry. By analyzing the stressed samples, one can obtain the molecular weight of the degradants from the parent ion (MS1) and structural information from the fragmentation patterns (MS2).[16]

-

Pathway Elucidation : Based on the identified structures, a degradation pathway can be proposed. For this compound, likely degradation pathways include:

-

Hydrolysis of the thioamide : This could lead to the corresponding carboxylic acid or amide.

-

O-dealkylation : Cleavage of one or both of the ethyl ether linkages to form the corresponding phenol derivatives.

-

Oxidation of the sulfur atom : Formation of sulfoxides or sulfones.

-

By systematically applying the predictive, experimental, and analytical frameworks outlined in this guide, a comprehensive understanding of the solubility and stability of this compound can be achieved. This data package is fundamental for making informed decisions in the drug development process, from candidate selection and formulation design to establishing appropriate storage conditions and shelf-life.

References

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Hughes, C. E., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

de Oliveira Melo, S. R., et al. (2014). Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. PDA Journal of Pharmaceutical Science and Technology. [Link]

-

de Oliveira Melo, S. R., et al. (2016). Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. ResearchGate. [Link]

-

Ran, Y., & Yalkowsky, S. H. (2001). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Journal of Chemical Information and Modeling. [Link]

-

Resolve Mass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

Patil, A. S., et al. (2014). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Scientia Pharmaceutica. [Link]

-

International Journal of Scientific and Development Research. (2021). Force Degradation for Pharmaceuticals: A Review. [Link]

-

European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

-

Persson, E. (2003). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

International Journal of Pharmaceutical Sciences and Medicine. (2016). Stability Indicating Analytical Method Development and Validation. [Link]

-

ResearchGate. (2020). Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning. [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

-

ResearchGate. (2011). A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

-

International Journal of Scientific and Development Research. (2022). Stability indicating study by using different analytical techniques. [Link]

-

Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]

-

Hilaris Publisher. (2013). Pharmaceutical Impurities and Degradation Products: An Overview. [Link]

-

Research Journal of Pharmacy and Technology. (2023). Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. [Link]

-

Wenlock, M. C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Current Drug Metabolism. [Link]

-

BioProcess International. (2008). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

LinkedIn. (2023). Degradation Impurities in Pharmaceutical Products: Detection and Minimization. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. researchgate.net [researchgate.net]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. database.ich.org [database.ich.org]

- 9. resolvemass.ca [resolvemass.ca]

- 10. ema.europa.eu [ema.europa.eu]

- 11. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. synthinkchemicals.com [synthinkchemicals.com]

- 13. ijsdr.org [ijsdr.org]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. ijsdr.org [ijsdr.org]

- 16. hilarispublisher.com [hilarispublisher.com]

The Diverse Biological Activities of Benzothioamide Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

In the ever-evolving landscape of medicinal chemistry, the benzothioamide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the multifaceted therapeutic potential of benzothioamide derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the core biological activities of these compounds, elucidate their mechanisms of action, provide detailed experimental protocols for their evaluation, and explore the critical structure-activity relationships that govern their potency and selectivity. This guide is designed to be a comprehensive resource, empowering researchers to navigate the promising terrain of benzothioamide-based drug discovery.

The Benzothioamide Core: A Gateway to Diverse Bioactivities

The benzothioamide moiety, characterized by a benzene ring fused to a thioamide group, represents a versatile template for the design of novel therapeutic agents. The unique electronic and structural features of this scaffold allow for a wide range of chemical modifications, enabling the fine-tuning of its pharmacological properties. This inherent adaptability has led to the discovery of benzothioamide derivatives with potent anticancer, antimicrobial, and enzyme-inhibitory activities.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Benzothioamide derivatives have demonstrated significant promise as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a variety of cancer cell lines.[1][2] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cancer progression.

Induction of Apoptosis

A primary mechanism by which benzothioamide derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[3] Some derivatives have been shown to trigger the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspase cascades.[4] This leads to the systematic dismantling of the cancer cell, preventing further proliferation and tumor growth.

Modulation of Key Signaling Pathways

Recent studies have highlighted the ability of benzothioamide derivatives to interfere with critical signaling pathways that are often dysregulated in cancer. For instance, some derivatives have been shown to modulate the NF-κB pathway, a key regulator of inflammation and cell survival.[5] By inhibiting NF-κB, these compounds can suppress the expression of pro-inflammatory and anti-apoptotic genes, thereby sensitizing cancer cells to apoptosis. Furthermore, evidence suggests that certain benzothioamide analogs can impact other crucial pathways such as the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways, which are all implicated in cancer cell proliferation, survival, and metastasis.[6] The RhoA/ROCK pathway, involved in cell motility and invasion, has also been identified as a potential target.[7]

Table 1: Anticancer Activity of Selected Benzothioamide and Related Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4 | 60 human tumor cell lines | 0.683 - 4.66 | [8] |

| Compound B7 | A431, A549, H1299 | Not specified (significant inhibition) | [9] |